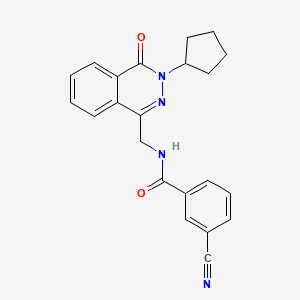

3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c23-13-15-6-5-7-16(12-15)21(27)24-14-20-18-10-3-4-11-19(18)22(28)26(25-20)17-8-1-2-9-17/h3-7,10-12,17H,1-2,8-9,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZDJUSZUMMEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC(=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the phthalazinone core, followed by the introduction of the cyano group and the benzamide moiety. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols

Scientific Research Applications

3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

Medicine: The compound is explored for its potential therapeutic properties, including its role in drug discovery and development.

Industry: It is utilized in the development of new materials and industrial processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to phthalazinone and benzamide derivatives from and quinazolinone analogs from . Key differences include:

- Core Heterocycle: The phthalazinone core in the target compound vs. quinazolinone in ’s analog.

- Substituents : Cyclopentyl (target) vs. cyclohexyl (A23), difluorocyclohexane (A22), or alkyl hydrazides (B2-B5).

- Linkers : Methylene in the target vs. piperazine (A22, A23) or hydrazide (B2-B5).

Table 1: Structural and Molecular Comparison

Key Observations

Molecular Weight and Lipophilicity: The target compound (MW 372.4) is lighter than A22 (499.2) and A23 (463.3), suggesting better membrane permeability. Its cyclopentyl group balances lipophilicity, whereas A22’s difluorocyclohexane may increase solubility .

Substituent Effects: Cyclopentyl vs. Cyclohexyl: The cyclopentyl group in the target compound introduces less steric hindrance than A23’s cyclohexane, possibly improving target fit . Cyano vs. Fluoro: The 3-cyano group in the target may enhance hydrogen bonding or dipole interactions compared to B2-B5’s fluoro substituents, which prioritize electronegativity .

Linker Flexibility :

- The methylene linker in the target compound provides rigidity, contrasting with the flexible piperazine in A22/A23 and the hydrazide in B2-B4. Rigid linkers often improve binding specificity .

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is . Its structure includes a cyano group, a benzamide moiety, and a cyclopentyl-substituted phthalazinone, which are critical for its biological interactions.

Structural Formula

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study focusing on phthalazinone derivatives demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC50 Values: The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity against tumor cells.

Anti-inflammatory Activity

The compound also shows promise in the realm of anti-inflammatory activity. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Research Highlights:

- Mechanism: The compound modulates the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

- In Vivo Studies: Animal models treated with the compound exhibited reduced swelling and pain in induced arthritis models.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 10 µM | |

| A549 | 8 µM | ||

| HCT116 | 12 µM | ||

| Anti-inflammatory | Macrophages | Inhibition of TNF-alpha | |

| Arthritis Model | Reduced swelling |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of various phthalazinone derivatives, including our compound of interest. The results indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models.

Case Study 2: Inflammation Reduction

In a controlled experiment involving induced inflammation in rats, the administration of the compound resulted in a marked decrease in inflammatory markers compared to the control group. This suggests potential therapeutic applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.